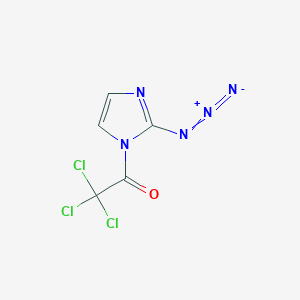
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one is a chemical compound with a unique structure that includes an azido group attached to an imidazole ring and a trichloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one typically involves the reaction of 2-azidoimidazole with trichloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at low temperatures to ensure the stability of the azido group and to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The trichloroethanone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the trichloroethanone group.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the trichloroethanone moiety can act as an electrophile, reacting with nucleophiles in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(2-Azido-1H-imidazol-1-yl)-2-chloroethanone: Similar structure but with a chloroethanone group instead of trichloroethanone.
1-(2-Azido-1H-imidazol-1-yl)-2,2-dichloroethan-1-one: Contains a dichloroethanone group.
1H-Imidazole, 2-azido-1-(2,2-dimethyl-1-oxopropyl)-: Features a dimethyl-oxopropyl group.
Uniqueness
1-(2-Azido-1H-imidazol-1-yl)-2,2,2-trichloroethan-1-one is unique due to the presence of the trichloroethanone moiety, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the trichloroethanone group is advantageous.
Properties
CAS No. |
62681-78-1 |
|---|---|
Molecular Formula |
C5H2Cl3N5O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
1-(2-azidoimidazol-1-yl)-2,2,2-trichloroethanone |
InChI |
InChI=1S/C5H2Cl3N5O/c6-5(7,8)3(14)13-2-1-10-4(13)11-12-9/h1-2H |
InChI Key |
WSWITYBSUMKYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N=[N+]=[N-])C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















